Cas no 20289-27-4 (7-Benzyloxyindole)

7-Benzyloxyindole 化学的及び物理的性質
名前と識別子
-
- 7-Benzyloxyindole
- 7-Benzyloxy-1H-indole
- 7-(PHENYLMETHOXY)INDOLE
- 7-(Benzyloxy)-1H-indole
- 7-benzyloxyindolecrystalline
- 7-phenylmethoxyindole
- NSC 92526
- 7-(Phenylmethoxy)-1H-indole
- 7-(Benzyloxy)indole
- 1H-INDOLE, 7-(PHENYLMETHOXY)-
- 7-Benzyloxindole
- 7-benzyloxy indole
- NSC92526
- PubChem7314
- 7-benzyloxyindole crystalline
- KSC207C5B
- 7-(Benzyloxy)-1H-indole #
- DIGZMTAFOACVBW-UHFFFAOYSA-
- OR167
- 7-phenylmethoxy-1H-indole
- 20289-27-4
- AB01684
- AC-5096
- DS-0068
- A14009
- AM20050293
- SY018015
- B-1660
- SCHEMBL837602
- B2846
- CS-W007899
- 7-Benzyloxyindole, 96%
- FT-0601243
- EN300-174996
- MFCD00037974
- NSC-92526
- DTXSID90942425
- InChI=1/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2
- Isobutyl2,4-dichlorophenoxyacetate
- AKOS005254286
- 7-(Phenylmethoxy)-1H-indole; 7-(Benzyloxy)-indole; 7-Benzyloxy-1H-indole; NSC 92526;
- DB-007195
-
- MDL: MFCD00037974
- インチ: 1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2
- InChIKey: DIGZMTAFOACVBW-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N([H])C=21
計算された属性
- せいみつぶんしりょう: 223.10000
- どういたいしつりょう: 223.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 25
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.196
- ゆうかいてん: 70-74 °C
- ふってん: 411.6±20.0 °C at 760 mmHg
- フラッシュポイント: 148.9±12.0 °C
- 屈折率: 1.669
- PSA: 25.02000
- LogP: 3.74690
7-Benzyloxyindole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:−20°C
7-Benzyloxyindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Benzyloxyindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174996-10.0g |
7-(benzyloxy)-1H-indole |
20289-27-4 | 95% | 10.0g |
$100.0 | 2023-02-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25776-5g |
7-Benzyloxyindole, 98% |
20289-27-4 | 98% | 5g |
¥3096.00 | 2023-03-16 | |
Enamine | EN300-174996-1.0g |
7-(benzyloxy)-1H-indole |
20289-27-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
abcr | AB212392-5 g |
7-Benzyloxyindole, 98%; . |
20289-27-4 | 98% | 5 g |
€110.00 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025215-250mg |
7-(Benzyloxy)-1H-indole |
20289-27-4 | 98% | 250mg |
¥74.00 | 2023-11-21 | |
eNovation Chemicals LLC | D911510-10g |
7-Benzyloxyindole |
20289-27-4 | 95% | 10g |
$205 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001596-5g |
7-Benzyloxyindole |
20289-27-4 | 98% | 5g |
¥323 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122977-1g |
7-Benzyloxyindole |
20289-27-4 | 98% | 1g |
¥100.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122977-100g |
7-Benzyloxyindole |
20289-27-4 | 98% | 100g |
¥4541.90 | 2023-09-04 | |
BAI LING WEI Technology Co., Ltd. | 106314-1G |
7-Benzyloxyindole, 98% |
20289-27-4 | 98% | 1G |
¥ 174 | 2022-04-26 |
7-Benzyloxyindole 関連文献
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Manpreet Singh,Subhadip Neogi Inorg. Chem. Front. 2022 9 1897
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Wen-Bing Qin,Jia-Yi Zhu,Yu-Bo Kong,Yun-Hong Bao,Zheng-Wang Chen,Liang-Xian Liu Org. Biomol. Chem. 2014 12 4252
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Nilanjan Seal,Subhadip Neogi Chem. Commun. 2023 59 4954
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4. 324. The chemistry of bacteria. Part I. The synthesis of hydroxyindolesR. J. S. Beer,Kenneth Clarke,H. G. Khorana,Alexander Robertson J. Chem. Soc. 1948 1605
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Juan Zhang,Mengjiao Gao,Wenchao Gao,Peng Yang,Fanhui Meng,Qiang Liu,Honghong Chang New J. Chem. 2022 46 16387
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Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061
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Giuseppe Bartoli,Renato Dalpozzo,Monica Nardi Chem. Soc. Rev. 2014 43 4728
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Hsueh-Yun Lee,Li-Ting Wang,Yu-Hsuan Li,Shiow-Lin Pan,Yi-Lin Chen,Che-Ming Teng,Jing-Ping Liou Org. Biomol. Chem. 2014 12 8966
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Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
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10. Isolation and structures of 1,2,3,4-tetrahydro-1,4-dioxopyrazino[1,2-a]indoles from cultures of Penicillium terlikowskiiM. S. Ali,J. S. Shannon,A. Taylor J. Chem. Soc. C 1968 2044
7-Benzyloxyindoleに関する追加情報
Recent Advances in the Study of 7-Benzyloxyindole (CAS: 20289-27-4) in Chemical Biology and Pharmaceutical Research
7-Benzyloxyindole (CAS: 20289-27-4) is a chemically modified indole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. Indole derivatives are known for their broad biological activities, and the benzyloxy substitution at the 7-position enhances its pharmacological properties, making it a promising scaffold for the development of novel therapeutics. This research brief aims to summarize the latest findings on 7-Benzyloxyindole, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 7-Benzyloxyindole as a key intermediate in the synthesis of more complex bioactive molecules. Its unique chemical structure allows for further functionalization, enabling researchers to explore its potential in targeting various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-Benzyloxyindole derivatives exhibit potent inhibitory effects against certain kinases involved in cancer progression. The study utilized a combination of computational modeling and in vitro assays to identify the most promising candidates for further development.
In addition to its anticancer properties, 7-Benzyloxyindole has also been investigated for its anti-inflammatory and neuroprotective effects. A recent preprint on bioRxiv reported that certain derivatives of 7-Benzyloxyindole can modulate inflammatory cytokines and reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings are particularly significant given the limited treatment options currently available for these conditions.
The synthesis of 7-Benzyloxyindole has also seen advancements, with researchers developing more efficient and environmentally friendly methods. A 2024 study in Organic Letters described a novel catalytic approach that reduces the need for hazardous reagents and improves yield. This methodological innovation not only enhances the scalability of 7-Benzyloxyindole production but also aligns with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 7-Benzyloxyindole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the potential of 7-Benzyloxyindole as a valuable tool in drug discovery and chemical biology.
In conclusion, 7-Benzyloxyindole (CAS: 20289-27-4) represents a versatile and pharmacologically relevant scaffold with wide-ranging applications in medicinal chemistry. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic candidates, further solidifying its importance in the field of chemical biology and pharmaceutical research.
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